1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid
CAS No.: 1378719-17-5
Cat. No.: VC3080990
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378719-17-5 |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 1-(3-cyclohexylpropanoyl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,16,17) |
| Standard InChI Key | UCOCHQWETSFDNE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCC(=O)N2CC(C2)C(=O)O |
| Canonical SMILES | C1CCC(CC1)CCC(=O)N2CC(C2)C(=O)O |
Introduction
1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid is a unique chemical compound belonging to the class of azetidine derivatives. It features a four-membered azetidine ring, a cyclohexyl group, and a carboxylic acid functional group, which suggests potential biological activity. This compound is classified as an amino acid derivative due to the presence of both an amine group from the azetidine ring and a carboxylic acid functional group.
Synthesis Methods
The synthesis of 1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Polar aprotic solvents can facilitate the formation of the azetidine ring by stabilizing intermediates during the reaction process. Purification techniques such as column chromatography are often employed to isolate the final product in high purity.
Potential Applications
Given its structural similarity to amino acids, this compound may have potential applications in medicinal chemistry and drug development. It could serve as a building block for more complex molecules or interact with biological targets such as enzymes or receptors.
Chemical Reactions and Mechanisms
1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid can participate in various chemical reactions, including amidation reactions facilitated by coupling agents like EDCI. The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets due to its structural similarity to amino acids.
Comparison with Related Compounds
Other azetidine derivatives, such as N-Boc-azetidine-3-carboxylic acid (CAS No. 142253-55-2), are used in various synthetic routes for pharmaceutical compounds. These derivatives often serve as precursors for more complex molecules, highlighting the versatility of azetidine-based compounds in medicinal chemistry .
| Compound | CAS No. | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-Boc-Azetidine-3-carboxylic acid | 142253-55-2 | C_{9}H_{15}NO_{4} | 201.22 g/mol |
| 1-(3-Cyclohexylpropanoyl)azetidine-3-carboxylic acid | - | C_{13}H_{21}NO_{2} | 225.32 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume